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Compound of Interest

Compound Name: OMDM-5

Cat. No.: B12427712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note on the Target Compound: Initial literature searches for "OMDM-5" did not yield a well-

characterized tool compound for studying the endocannabinoid system. The OMDM

designation is more commonly associated with endocannabinoid transport inhibitors (e.g.,

OMDM-1, OMDM-2) or the organic chemistry reaction Oxymercuration-Demercuration. To fulfill

the detailed requirements of this request, we are providing comprehensive application notes for

JZL195, a well-documented and potent dual inhibitor of the primary endocannabinoid-

degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase

(MAGL). This document will serve as a representative guide for utilizing such a tool compound.

Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating

a vast array of physiological processes, including pain, mood, appetite, and memory. The

primary endogenous ligands of this system are N-arachidonoylethanolamine (anandamide or

AEA) and 2-arachidonoylglycerol (2-AG). The signaling of these endocannabinoids is tightly

controlled by their synthesis on demand and rapid degradation by specific hydrolytic enzymes.

AEA is primarily metabolized by Fatty Acid Amide Hydrolase (FAAH), while 2-AG is mainly

degraded by Monoacylglycerol Lipase (MAGL).[1]

Pharmacological inhibition of these enzymes offers a therapeutic strategy to enhance

endocannabinoid tone in a site- and time-specific manner, potentially avoiding the side effects

associated with direct cannabinoid receptor agonists.[1] JZL195 is a potent, irreversible dual
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inhibitor of both FAAH and MAGL. By simultaneously blocking the degradation of both AEA and

2-AG, JZL195 serves as an invaluable tool compound to investigate the synergistic or distinct

roles of these two key endocannabinoids in vitro and in vivo.[2][3]

Mechanism of Action
JZL195 is a carbamate-based inhibitor that covalently modifies the active site serine

nucleophile of both FAAH and MAGL, leading to their irreversible inactivation. This dual

inhibition results in a significant and sustained elevation of both AEA and 2-AG levels in the

brain and peripheral tissues.[1] The increased availability of these endocannabinoids leads to

enhanced activation of cannabinoid receptors, primarily CB1 and CB2, thereby amplifying

downstream signaling cascades. This mechanism allows researchers to study the combined

physiological effects of elevating the two major endocannabinoid signaling pathways

simultaneously.[2][3]
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JZL195 inhibits FAAH and MAGL, elevating AEA and 2-AG levels.

Data Presentation
Table 1: In Vitro Inhibitory Potency of JZL195
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of JZL195 against

target enzymes from various sources.

Target Enzyme Species Assay Type IC₅₀ (nM) Reference

FAAH Mouse
Recombinant

(COS7 cells)
2 [2][4]

Mouse
Brain Membrane

(ABPP)
13 [4][5]

Rat
Brain Proteome

(ABPP)
~10-100 [2][5]

Human
Brain Proteome

(ABPP)
~10-100 [2][5]

MAGL Mouse
Recombinant

(COS7 cells)
4 [2][4]

Mouse
Brain Membrane

(ABPP)
19 [4][5]

Rat
Brain Proteome

(ABPP)
~10-100 [2][5]

Human
Brain Proteome

(ABPP)
~10-100 [2][5]

ABPP: Activity-Based Protein Profiling

Table 2: In Vivo Effects of JZL195 in Mice
This table outlines the typical doses and observed neurochemical and behavioral effects

following intraperitoneal (i.p.) administration of JZL195 in mice.
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Dose (mg/kg,
i.p.)

Time Point
Effect on Brain
Endocannabin
oid Levels

Behavioral
Outcome

Reference

3 - 20 4 hours

Dose-dependent

↑ in AEA & 2-AG

(~10-fold)

Analgesia,

Hypomotility,

Catalepsy

[1][2]

20 10 hours
Sustained ↑ in

AEA & 2-AG
- [2]

40 15 min

THC-like

responses in

drug

discrimination

Full substitution

for THC
[2][3]

1.5 - 2.1 (ED₅₀) 7 days post-CCI -

Reversal of

mechanical &

cold allodynia

[6]

CCI: Chronic Constriction Injury (neuropathic pain model)

Table 3: Selectivity Profile of JZL195
JZL195 demonstrates high selectivity for FAAH and MAGL. Off-target activity is minimal at

lower concentrations but can occur at higher doses.[1]
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Off-Target
Enzyme

Activity IC₅₀ Notes Reference

ABHD6 Inhibition >100 nM

A minor 2-AG

hydrolase;

inhibited at

higher

concentrations.

[1]

NTE Minimal Inhibition >5 µM

Neuropathy

target esterase;

only modest,

incomplete

inhibition.

[1]

CB1/CB2

Receptors
No direct binding >20 µM

JZL195 does not

act as a direct

receptor agonist.

[2]

Acetylcholinester

ase
No inhibition >100 µM

No activity

observed at high

concentrations.

[1]

Experimental Protocols
Protocol 1: In Vitro FAAH/MAGL Inhibition Assay
(Substrate Hydrolysis)
This protocol describes a method to determine the IC₅₀ of JZL195 using recombinant enzymes

or brain tissue homogenates.

Materials:

JZL195 stock solution (in DMSO)

Recombinant human/mouse FAAH or MAGL, or brain membrane homogenate

Assay Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.2)
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FAAH Substrate: AMC-arachidonoyl amide or [³H]Anandamide

MAGL Substrate: 4-Nitrophenyl acetate (4-NPA) or [³H]2-AG

96-well microplate (black for fluorescent, clear for colorimetric)

Plate reader (fluorescence or absorbance)

Procedure:

Prepare Reagents:

Thaw enzymes on ice. Dilute to the desired concentration in cold Assay Buffer.

Prepare serial dilutions of JZL195 in DMSO, then dilute into Assay Buffer to the desired

final concentrations. Ensure the final DMSO concentration is ≤1%.

Prepare substrate solution in the appropriate solvent (e.g., ethanol for AMC-arachidonoyl

amide).

Assay Setup (in triplicate):

Inhibitor Wells: Add 170 µL of Assay Buffer, 10 µL of diluted enzyme, and 10 µL of JZL195

dilution to each well.

100% Activity Wells: Add 170 µL of Assay Buffer, 10 µL of diluted enzyme, and 10 µL of

vehicle (DMSO diluted in buffer).

Background Wells: Add 180 µL of Assay Buffer and 10 µL of vehicle.

Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to interact with

the enzyme.[1]

Initiate Reaction: Add 10 µL of the substrate solution to all wells to start the reaction.

Incubation: Cover the plate and incubate for 30 minutes at 37°C.

Measurement:
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For fluorescent substrates, read the plate with an excitation wavelength of 340-360 nm

and an emission wavelength of 450-465 nm.

For colorimetric substrates (like 4-NPA), read the absorbance at 405 nm.

Data Analysis:

Subtract the average background reading from all other readings.

Calculate the percentage of inhibition for each JZL195 concentration relative to the 100%

activity control.

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a

sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Administration and Behavioral
Assessment (Mouse Tetrad Test)
This protocol outlines the administration of JZL195 to mice and subsequent assessment of

CB1 receptor-mediated behaviors.

Materials:

JZL195

Vehicle solution (e.g., 3% Ethanol, 1% Tween-80 in 16 parts saline)[7]

Male C57BL/6 mice

Syringes and needles for intraperitoneal (i.p.) injection

Equipment for behavioral tests: tail immersion bath (52°C), bar test apparatus, open field

arena, rectal thermometer.

Procedure:

JZL195 Preparation: Prepare a suspension of JZL195 in the vehicle. Sonication may be

required to achieve a uniform suspension. Prepare fresh daily.
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Animal Handling: Acclimatize mice to the housing and testing environment for at least 3-5

days before the experiment. Handle mice daily to reduce stress.

Administration:

Weigh each mouse to calculate the correct injection volume.

Administer JZL195 (e.g., 3-40 mg/kg) or vehicle via i.p. injection at a volume of 10 mL/kg.

[1][2]

Behavioral Testing (perform 1-4 hours post-injection):

Antinociception (Tail Immersion Test): Measure the latency for the mouse to withdraw its

tail from a 52°C water bath. A cut-off time (e.g., 10 seconds) is used to prevent tissue

damage.

Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm

diameter, 5 cm high). Measure the time the mouse remains immobile, with a maximum

cut-off (e.g., 60 seconds).

Hypomotility (Open Field Test): Place the mouse in the center of an open field arena and

record its locomotor activity (distance traveled, rearing) for a set period (e.g., 10-15

minutes).

Hypothermia: Measure the core body temperature using a rectal probe.

Data Analysis: Compare the results from JZL195-treated groups to the vehicle-treated

control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Activity-Based Protein Profiling (ABPP) for
Target Engagement
ABPP is used to assess the covalent inhibition of serine hydrolases directly in complex

proteomes. This workflow shows how to confirm JZL195 target engagement in mouse brain

tissue.
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ABPP Workflow for JZL195 Target Engagement

1. Tissue Homogenization
Mouse brain tissue is homogenized
in buffer to create proteome lysate.

2. Inhibitor Incubation
Lysate is incubated with JZL195
(or vehicle) for 30 min at 37°C.

3. Probe Labeling
Add fluorescent probe (e.g., FP-Rhodamine)

to label active serine hydrolases.

4. SDS-PAGE
Separate labeled proteins by

molecular weight.

5. Gel Scanning
Visualize fluorescently labeled bands.
FAAH (~60 kDa), MAGL (~35 kDa).

6. Analysis
Quantify band intensity. Reduced fluorescence

in JZL195 lane indicates inhibition.

Click to download full resolution via product page

Workflow for assessing JZL195 enzyme inhibition using ABPP.
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Procedure Outline:

Proteome Preparation: Euthanize a mouse and rapidly dissect the brain. Homogenize the

tissue in a suitable buffer (e.g., PBS) and prepare a membrane fraction via

ultracentrifugation.

Inhibitor Treatment: Incubate aliquots of the brain proteome with varying concentrations of

JZL195 (or vehicle control) for 30 minutes at 37°C.[1]

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as FP-

Rhodamine (FP-Rh), to each sample and incubate for another 30 minutes at 37°C. The

probe will covalently bind to the active site of serine hydrolases that were not already

inhibited by JZL195.

Sample Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Separate the

proteins by SDS-PAGE.

Visualization: Scan the gel using a fluorescence scanner. The bands corresponding to FAAH

and MAGL will show reduced intensity in the JZL195-treated samples in a concentration-

dependent manner, confirming target engagement.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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